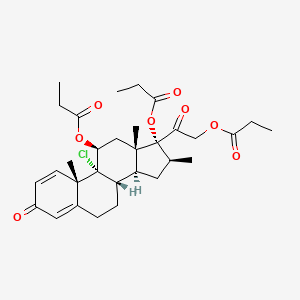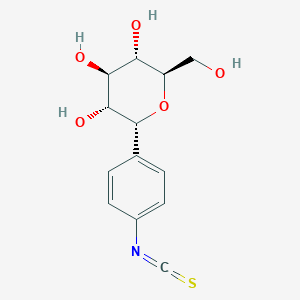
4-Isothiocyanatophenyl alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiocyanatophenyl alpha-D-glucopyranoside is an organic compound with the molecular formula C13H15NO5S and a molecular weight of 297.33 g/mol . This compound features a phenyl isothiocyanate group linked to an alpha-D-glucopyranoside moiety, making it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl alpha-D-glucopyranoside typically involves the reaction of 4-isothiocyanatophenylamine with alpha-D-glucopyranoside. This reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol . The reaction may require heating and ultrasonic treatment to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity suitable for commercial applications .
化学反応の分析
Types of Reactions: 4-Isothiocyanatophenyl alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Thiourea derivatives.
科学的研究の応用
4-Isothiocyanatophenyl alpha-D-glucopyranoside has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound serves as a substrate for glycosidase enzymes, aiding in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 4-Isothiocyanatophenyl alpha-D-glucopyranoside involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .
類似化合物との比較
4-Isothiocyanatophenyl alpha-D-mannopyranoside: Similar in structure but with a mannopyranoside moiety instead of glucopyranoside.
Phenyl isothiocyanate: Lacks the sugar moiety, making it less specific in biological applications.
Uniqueness: 4-Isothiocyanatophenyl alpha-D-glucopyranoside is unique due to its combination of the isothiocyanate group and the alpha-D-glucopyranoside moiety. This structure allows it to interact specifically with glycosidase enzymes and other carbohydrate-processing proteins, making it a valuable tool in glycobiology research .
特性
分子式 |
C13H15NO5S |
|---|---|
分子量 |
297.33 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c15-5-9-10(16)11(17)12(18)13(19-9)7-1-3-8(4-2-7)14-6-20/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1 |
InChIキー |
GYVXBHCFFSIFHR-UJPOAAIJSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N=C=S |
正規SMILES |
C1=CC(=CC=C1C2C(C(C(C(O2)CO)O)O)O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)


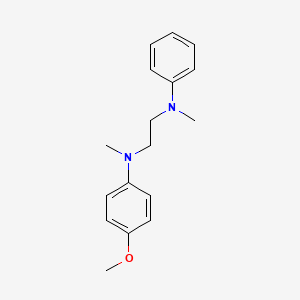
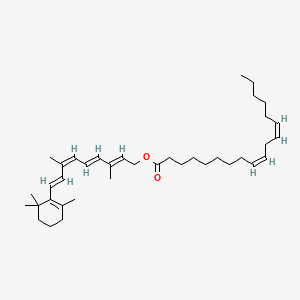
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
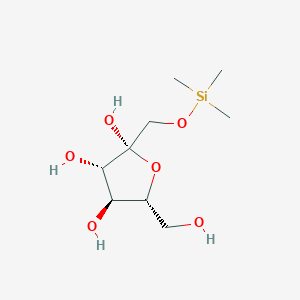
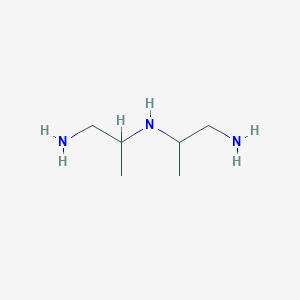
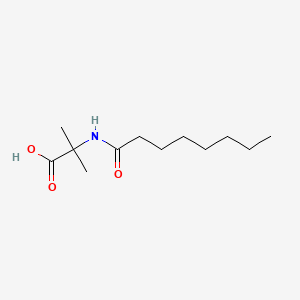
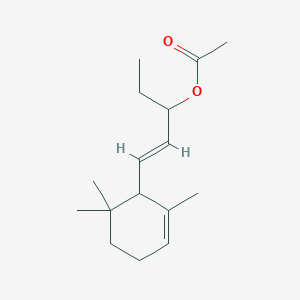
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)

